N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPG-NP, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Mécanisme D'action
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of nuclear factor-kappa B, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress by inhibiting the activity of reactive oxygen species and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits cell proliferation, induces apoptosis, and inhibits the invasion and migration of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine reduces the expression of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the research and development of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One direction is to optimize the synthesis method to improve the yield and purity of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in vivo to determine its efficacy and safety. Additionally, further research is needed to investigate the potential of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in treating various diseases and to identify new targets for N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibition.
Méthodes De Synthèse
The synthesis of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine involves a four-step process that starts with the reaction of 3-nitrobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitrophenyl-5,6-dimethyl-4-oxo-2-pyridinecarboxylate. This intermediate is then reacted with guanidine hydrochloride in the presence of sodium ethoxide to form DMPG-NH2. The final step involves the reaction of DMPG-NH2 with 3-nitrobenzyl bromide in the presence of sodium ethoxide to form N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine.
Applications De Recherche Scientifique
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has shown promising results in inhibiting the growth and metastasis of cancer cells. In inflammation research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to protect neurons from oxidative stress and prevent neuronal death.
Propriétés
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-7-8(2)15-13(17-11(7)20)18-12(14)16-9-4-3-5-10(6-9)19(21)22/h3-6H,1-2H3,(H4,14,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJXVTVBIMXAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.